

Introduction: A Versatile Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: *1-Cyclopropylpiperidin-4-ol*

Cat. No.: B1393038

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1-Cyclopropylpiperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring N-substituted with a cyclopropyl group and a hydroxyl group at the C4 position.[1] Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol .[1][2] This molecule has garnered significant interest in medicinal chemistry and organic synthesis due to its unique combination of structural motifs. The piperidine core is a privileged scaffold, prevalent in numerous pharmaceuticals, while the cyclopropyl group is a valuable bioisostere known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, grounded in established scientific principles.

Physicochemical & Structural Properties

The compound typically presents as a colorless to light yellow solid crystalline powder or liquid, contingent on purity and ambient conditions.[1] Its structural characteristics, including the strained three-membered cyclopropyl ring and the polar hydroxyl group, dictate its physical and chemical behavior.

Table 1: Physicochemical Properties of **1-Cyclopropylpiperidin-4-ol**

Property	Value	Source(s)
CAS Number	851847-62-6	[1] [2]
Molecular Formula	C ₈ H ₁₅ NO	[1] [2]
Molecular Weight	141.21 g/mol	[1]
Appearance	Colorless to light yellow powder/liquid	[1]
Melting Point	-13 °C (9 °F)	[5]
Boiling Point	106 °C (223 °F)	[5]
Density	0.862 g/cm ³ at 20 °C (68 °F)	[5]
logP (Octanol/Water)	0.64 - 0.7	[5]
pKa	~10.5 - 11.5 (Piperidine Nitrogen)	[1]
Solubility	Moderate to high solubility in water; soluble in various organic solvents.	[1]

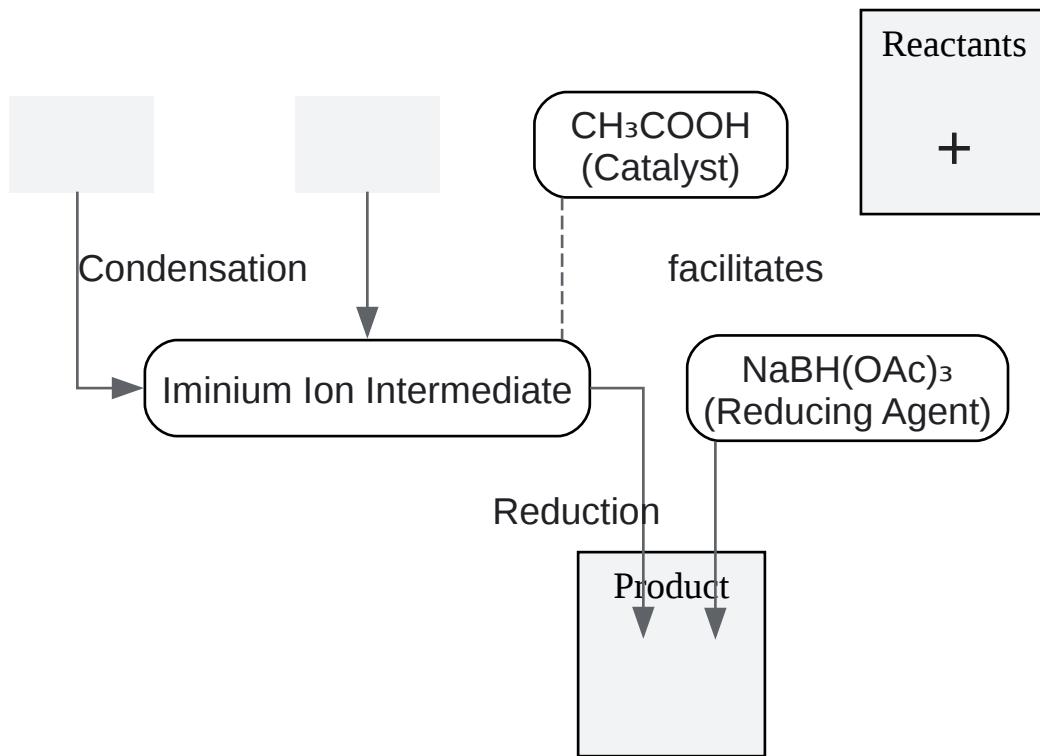
Core Synthesis: Reductive Amination Pathway

A robust and common method for synthesizing **1-Cyclopropylpiperidin-4-ol** is through the reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by reduction, or more directly via N-alkylation of piperidin-4-ol. However, a frequently cited laboratory-scale synthesis involves the direct reductive amination of 4-piperidone with cyclopropylamine.[\[1\]](#) This method is efficient and leverages readily available starting materials.

Causality of Reagent Selection

The choice of a reducing agent is critical for the success of this reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[\[6\]](#) These reagents are chemoselective, meaning they will readily reduce the protonated iminium intermediate formed in situ but are slow to reduce the starting ketone. This selectivity prevents the wasteful formation of 4-hydroxypiperidine and ensures the reaction

proceeds cleanly towards the desired N-alkylated product. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate.



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Caption: Reductive Amination Synthesis Workflow.

Step-by-Step Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq), cyclopropylamine (1.2 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
- pH Adjustment: If starting with the hydrochloride salt of the piperidone, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free base.
- Iminium Formation: Add glacial acetic acid (catalytic amount, ~0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

- Reduction: Slowly add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield **1-Cyclopropylpiperidin-4-ol** as a pure compound.

Spectroscopic and Analytical Characterization

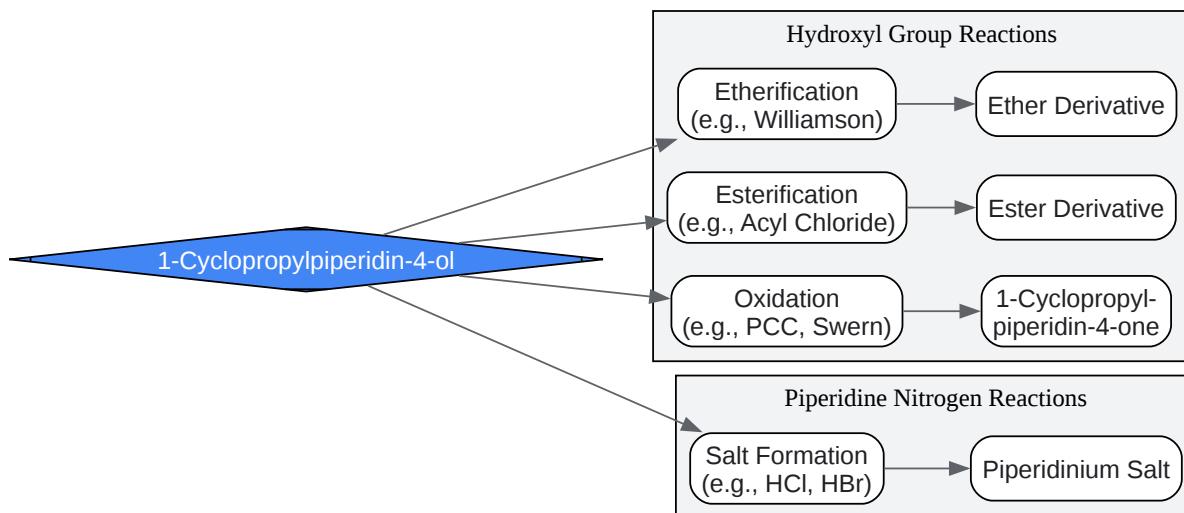
Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known effects of the functional groups present.

Table 2: Predicted Spectroscopic Data for **1-Cyclopropylpiperidin-4-ol**

Technique	Data Type	Predicted Signal / Peak
¹ H NMR	Chemical Shift (δ)	~3.5-3.8 ppm (m, 1H, CH-OH), ~2.8-3.0 ppm (m, 2H, piperidine CH ₂ axial), ~2.2-2.4 ppm (m, 2H, piperidine CH ₂ equatorial), ~1.6-1.8 ppm (m, 1H, cyclopropyl CH), ~1.5-1.7 ppm (m, 2H, piperidine CH ₂), ~1.3-1.5 ppm (m, 2H, piperidine CH ₂), ~0.4-0.6 ppm (m, 2H, cyclopropyl CH ₂), ~0.2-0.4 ppm (m, 2H, cyclopropyl CH ₂)
¹³ C NMR	Chemical Shift (δ)	~68-70 ppm (C-OH), ~55-58 ppm (N-CH ₂ piperidine), ~35- 38 ppm (CH ₂ piperidine), ~8- 10 ppm (N-CH cyclopropyl), ~4-6 ppm (CH ₂ cyclopropyl)
IR	Wavenumber (cm ⁻¹)	3300-3500 (broad, O-H stretch), 2920-2980 (C-H stretch, aliphatic), 1050-1150 (C-O stretch), 1100-1200 (C-N stretch)
MS (EI)	m/z	141 (M ⁺), fragments corresponding to loss of H ₂ O, cyclopropyl group, etc.

Reactivity and Potential for Derivatization

The molecule's two primary functional groups, the secondary alcohol and the tertiary amine, are key sites for further chemical modification. This versatility makes it a valuable building block for creating libraries of compounds for drug discovery.[\[1\]](#)[\[7\]](#)

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Caption: Key Derivatization Pathways.

- Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation to yield the corresponding ketone, 1-cyclopropylpiperidin-4-one.[1]
- Substitution and Esterification: The hydroxyl group can undergo nucleophilic substitution or be converted into esters and ethers, allowing for the introduction of diverse functional groups.[1]
- Salt Formation: The basic piperidine nitrogen readily forms salts with various acids, a common strategy to improve the aqueous solubility and crystalline properties of drug candidates.[1]

Applications in Drug Discovery and Development

The unique structural features of **1-Cyclopropylpiperidin-4-ol** make it a highly valuable intermediate in pharmaceutical research.

- Antiviral Research (HIV): Notably, **1-Cyclopropylpiperidin-4-ol** and its derivatives have been investigated as antagonists of the chemokine receptor CCR5.^[1] The CCR5 receptor is a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. By blocking this receptor, these compounds can inhibit viral entry, positioning them as potential candidates for antiviral therapies.^[1]
- Privileged Scaffold: The piperidine ring is one of the most common N-heterocycles found in marketed drugs.^[4] Its chair-like conformation allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.
- Metabolic Stability: The incorporation of a cyclopropyl group is a well-established medicinal chemistry tactic to block sites of metabolism. The strained C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to analogous alkyl groups, often leading to improved pharmacokinetic profiles.^[3]

Safety, Handling, and Storage

As a chemical intermediate, **1-Cyclopropylpiperidin-4-ol** possesses significant hazards that require strict safety protocols. The Safety Data Sheet (SDS) indicates it is a highly flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.^[5] It also causes severe skin burns and eye damage.^{[5][8]}

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 2	H225: Highly flammable liquid and vapour.
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin.
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled.
Skin Corrosion	Sub-category 1B	H314: Causes severe skin burns and eye damage.
Serious Eye Damage	Category 1	H318: Causes serious eye damage.

- **Handling:** All manipulations should be performed within a certified chemical fume hood.^[5] Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles/face shield.^[5] Avoid inhalation of vapors and any direct contact with skin or eyes.^{[5][9]}
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.^{[5][10]} Keep away from heat, sparks, open flames, and other sources of ignition.^{[5][9]} The storage area should be accessible only to authorized personnel.^[5]
- **Fire Safety:** Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing fires.^[8] Vapors may form an explosive mixture with air.^[5]

Conclusion

1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) is a strategically important chemical building block. Its synthesis is well-established, primarily via reductive amination, and its structure is readily confirmed by standard spectroscopic techniques. The compound's value lies in the synergistic combination of the privileged piperidine scaffold and the beneficial pharmacokinetic influence of the cyclopropyl moiety. Its demonstrated biological activity, particularly in antiviral research, and its versatility as an intermediate for creating diverse chemical entities underscore

its continued relevance for scientists and researchers in the field of drug discovery and development.

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